molecular formula C20H26N2OS B11659086 1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine CAS No. 5868-63-3

1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

Cat. No.: B11659086
CAS No.: 5868-63-3
M. Wt: 342.5 g/mol
InChI Key: XNRIQQMSPDGPEV-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine is a complex organic compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of methoxy and methylsulfanyl groups attached to the phenyl rings, which are further connected to the piperazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2-methoxybenzyl chloride and 4-methylsulfanylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon with hydrogen.

    Solvents: Dimethylformamide, tetrahydrofuran, chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders due to its interaction with dopamine receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing neurotransmitter release and signal transduction pathways. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the methylsulfanyl group.

    1-(4-Methoxyphenyl)piperazine: Another analog with the methoxy group positioned differently on the phenyl ring.

    1-Phenylpiperazine: A basic piperazine derivative without any additional functional groups.

Uniqueness

1-[(2-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine is unique due to the presence of both methoxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific receptors and alter its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5868-63-3

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2OS/c1-23-20-6-4-3-5-18(20)16-22-13-11-21(12-14-22)15-17-7-9-19(24-2)10-8-17/h3-10H,11-16H2,1-2H3

InChI Key

XNRIQQMSPDGPEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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